[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine
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Overview
Description
[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the use of enzyme cascades, which can convert protected amino alcohols into the desired piperidine derivatives . This method ensures high enantiopurity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalytic processes. These processes are advantageous due to their efficiency and sustainability. For instance, the use of galactose oxidase and imine reductase in a one-pot reaction can streamline the synthesis and prevent racemization of intermediates .
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
What sets [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
[3-amino-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-16-12-14(17(22)20-7-3-1-4-8-20)11-15(13-16)18(23)21-9-5-2-6-10-21/h11-13H,1-10,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFLDPQYHXTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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